molecular formula C10H9BrO4 B1588907 Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate CAS No. 36256-45-8

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Cat. No. B1588907
CAS RN: 36256-45-8
M. Wt: 273.08 g/mol
InChI Key: YRPHNSODVHXAOP-UHFFFAOYSA-N
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Description

“Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be related to “Methyl 4-(2-bromoacetyl)benzoate” and “Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate”, which are listed in chemical databases12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate”. However, there are studies on the synthesis of related compounds. For instance, a study on “2-acetyl-5-methylfuran” used FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods for structural elucidation3. Another study discussed the cyclization reaction of a compound with ethylacetoacetate in the presence of piperidine4.



Molecular Structure Analysis

The molecular structure of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” is not explicitly available. However, a related compound, “Methyl 4-(2-bromoacetyl)benzoate”, has a linear formula of C10H9BrO31.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” are not readily available. However, a study discussed the reaction of a similar compound with thiourea in the presence of a catalyst5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” are not explicitly available. However, a related compound, “Methyl 4-(2-bromoacetyl)benzoate”, has a molecular weight of 257.08 and is stored at an inert atmosphere, 2-8°C1.


Scientific Research Applications

1. Synthesis of New Chemical Entities

Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a derivative closely related to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer. An efficient large-scale synthesis process for this compound, starting from commercially available compounds, has been developed, demonstrating its potential in pharmaceutical research (Kucerovy et al., 1997).

2. Crystal Structure Analysis

The crystal structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, a compound structurally similar to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, has been analyzed. This study revealed a planar molecular structure with interconnected molecules, indicating potential applications in materials science and molecular engineering (Jiang Ke, Xu Guan-Hong, & L. Fei, 2008).

3. Antimicrobial Properties

Compounds with a bromoacetyl moiety, similar to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, have shown promising antimicrobial properties. For instance, 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole demonstrated significant inhibitory effects against pathogenic yeast and moulds, highlighting its potential as a therapeutic antifungal agent (Farag et al., 2008).

Future Directions

The future directions of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” are not explicitly available. However, the compound could potentially be used in further research and development in the field of chemistry7.


Please note that the information provided is based on the available resources and may not be fully accurate or complete due to the limited information on “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate”. For a more accurate and comprehensive analysis, it’s recommended to consult a professional chemist or a reliable chemical database.


properties

IUPAC Name

methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHNSODVHXAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469286
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

CAS RN

36256-45-8
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JM Grisar, GP Claxton, TM Bare, RC Dage… - Journal of Medicinal …, 1981 - ACS Publications
Analogues of medroxalol (1) were prepared in which the carboxamide function, the phenolic hydroxy group, and the aralkylamine side chain were modified. N-Alkyl-substituted amide …
Number of citations: 21 pubs.acs.org
E Ciganek, RT Uyeda, M Cohen… - Journal of Medicinal …, 1981 - ACS Publications
Analogues oftricyclic antidepressants were synthesized in which the-carbon of the side chain was replaced by nitrogen. The antidepressant activity of these¡ mines, as measured by the …
Number of citations: 11 pubs.acs.org
R Lengacher, S Ott, O Blacque, H Braband… - Journal of Organometallic …, 2022 - Elsevier
The biologically relevant arenes ethyl salicylate and salicylic amide as well as the fluorescent coumarin and pyrene units were functionalized with a cyclopentadiene unit. The Re and …
Number of citations: 2 www.sciencedirect.com

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